molecular formula C20H15ClN4O2S3 B11275888 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B11275888
M. Wt: 475.0 g/mol
InChI Key: LSMFWKUPLKGOIF-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenyl and sulfanylidene groups. The final step involves the acylation of the thiazolopyrimidine derivative with N-(2-methylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with a thiazolo-pyrimidine core structure, featuring 4-chlorophenyl and o-tolyl groups, crucial for its biological activity. The presence of thio and acetamide functionalities suggests applications in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.

Potential Applications

  • Medicinal Chemistry: Due to its complex multi-ring structure and diverse functional groups, this compound may offer enhanced selectivity and potency against specific biological targets compared to simpler analogs. Research indicates that similar compounds exhibit a range of biological activities.
  • Antimicrobial and Anticancer Properties: This compound belongs to the class of thiazolo[4,5-d]pyrimidines, known for diverse biological activities, including antimicrobial and anticancer properties. The thiazole ring fused with a pyrimidine ring contributes to its pharmacological potential.
  • Interaction Studies: Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Potential areas of investigation include binding affinities, metabolic pathways, and potential toxicities.

Structural Similarity and Biological Activities

Compound NameStructure TypeBiological ActivityUnique Features
Thiazole Derivative AThiazoleAntimicrobialSimple structure
Pyrimidine Analog BPyrimidineAntiviralNucleobase mimic
Sulfonamide CSulfonamideAntibacterialSulfonamide moiety

Synthesis

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

Introduction

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazolo-pyrimidine core structure and incorporates multiple functional groups that enhance its biological activity. The presence of a 4-chlorophenyl group and an o-tolyl group is particularly noteworthy for its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H12ClN4O2S3C_{19}H_{12}ClN_4O_2S_3 with a molecular weight of 478.96 g/mol. Its structure includes:

  • A thiazolo-pyrimidine core
  • Thio and acetamide functionalities

These features suggest that the compound may exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

PropertyValue
Molecular FormulaC19H12ClN4O2S3
Molecular Weight478.96 g/mol
PurityTypically 95%

Biological Activities

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound demonstrate significant antimicrobial properties. In studies involving various pathogenic bacteria and fungi, similar thiazole and pyrimidine derivatives have shown:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Inhibitory effects against fungi like Candida albicans.

A comparative study highlighted that compounds with thiazole moieties exhibited enhanced antimicrobial efficacy compared to their simpler analogs .

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Similar thiazolo-pyrimidine derivatives have been evaluated for their activity against HIV. For instance, certain derivatives demonstrated significant inhibition of HIV replication in vitro, suggesting that the structural components of this class of compounds could be crucial for antiviral efficacy .

Anticancer Activity

Emerging research indicates that the compound may possess anticancer properties. Studies have shown that thiazolo-pyrimidine derivatives can selectively inhibit cancer cell lines, including those associated with non-small cell lung cancer and melanoma. For example:

  • Compounds with similar structures exhibited GI values (growth inhibition) ranging from 15% to over 30% against various cancer subtypes.

This suggests that the multi-ring structure combined with diverse functional groups may enhance selectivity and potency against specific cancer targets compared to simpler analogs .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interference with key enzymes in microbial or cancer cell metabolism.
  • Receptor Interaction : Binding to specific receptors involved in cellular signaling pathways.
  • DNA/RNA Interaction : Potentially disrupting nucleic acid synthesis or function.

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of thiazole derivatives were synthesized and tested against a panel of 28 pathogenic bacteria and 8 fungi using agar dilution methods.
    • Results indicated that certain derivatives showed superior activity compared to standard antibiotics .
  • Antiviral Screening :
    • Compounds were tested for their ability to inhibit HIV replication in MT-4 cells.
    • Notably, some derivatives demonstrated significant antiviral activity with low cytotoxicity .
  • Anticancer Evaluation :
    • A study assessed the growth inhibition of synthesized compounds against various cancer cell lines.
    • Results showed promising activity against renal cancer and melanoma cell lines with selective potency observed in several derivatives .

The compound this compound exhibits a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The complexity of its structure enhances its potential as a lead compound for further development in medicinal chemistry. Continued research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Future Directions

Further investigations should focus on:

  • Detailed pharmacokinetic studies to understand absorption and metabolism.
  • Structure–activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to evaluate safety and therapeutic potential in humans.

Properties

Molecular Formula

C20H15ClN4O2S3

Molecular Weight

475.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H15ClN4O2S3/c1-11-4-2-3-5-14(11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-8-6-12(21)7-9-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

LSMFWKUPLKGOIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

Origin of Product

United States

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